cis-Isolimonenol: A Technical Overview for Researchers
cis-Isolimonenol: A Technical Overview for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of cis-Isolimonenol, a monoterpene alcohol found in various plant essential oils. While research has highlighted the biological activities of essential oils containing this compound, data on the isolated molecule remains limited. This document summarizes the current knowledge and provides standardized protocols for its further investigation.
Core Properties
cis-Isolimonenol, systematically named (1S,4R)-p-Mentha-2,8-dien-1-ol, is a naturally occurring monoterpenoid.[1] It is recognized as a constituent of various plant essential oils, notably from species such as Cymbopogon flexuosus (lemongrass).[2] It also serves as a drug intermediate in the synthesis of the anti-epileptic medication Epidiolex.[1]
Physicochemical Characteristics
The fundamental physicochemical properties of cis-Isolimonenol are summarized in the table below, compiled from various chemical data sources.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.24 g/mol | [1] |
| CAS Number | 22972-51-6 | [1] |
| Appearance | Colorless to light yellow liquid; solidifies below 18°C | [1] |
| Melting Point | ~18 °C | [1] |
| Boiling Point | ~216.8 °C at 760 mmHg | N/A |
| Solubility | Poorly soluble in water; Soluble in DMSO (≥ 100 mg/mL), ethanol, and corn oil | [1] |
| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1] |
Computational Data
Computationally derived properties offer insights into the molecule's behavior in biological systems.
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | N/A |
| LogP | 2.2797 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 1 | N/A |
| Rotatable Bonds | 1 | N/A |
Biological Context and Activity (Inferred)
Direct studies on the biological activity of isolated cis-Isolimonenol are not extensively available in the public domain. However, it is a known constituent of essential oils that exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. For instance, it has been identified in the essential oil of Cymbopogon giganteus and Caryopteris x clandonensis, which have demonstrated bioactivity.[3][4]
The following sections outline the general biological activities associated with essential oils containing cis-Isolimonenol and provide standardized protocols for testing the pure compound.
Antimicrobial Activity
Essential oils containing a variety of monoterpenoids have shown efficacy against pathogenic bacteria and fungi. The presence of cis-Isolimonenol in these oils suggests it may contribute to their antimicrobial properties.
Anti-Inflammatory Activity
Monoterpenes are widely studied for their anti-inflammatory effects. Essential oils containing cis-Isolimonenol have been associated with anti-inflammatory responses, suggesting a potential role for this compound in modulating inflammatory pathways.
Cytotoxic Activity
Certain monoterpenes exhibit cytotoxic effects against cancer cell lines.[5] While specific data for cis-Isolimonenol is lacking, its presence in cytotoxic essential oils warrants further investigation into its potential as an anticancer agent.
Experimental Protocols
The following are detailed, standardized methodologies for key experiments to characterize the biological activity of cis-Isolimonenol.
Isolation and Analysis Workflow
The logical workflow for isolating cis-Isolimonenol from a natural source like Cymbopogon flexuosus and subsequent analysis is outlined below.
Protocol for Isolation by Hydrodistillation:
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Plant Material Preparation: Fresh aerial parts of Cymbopogon flexuosus are harvested and shade-dried for approximately two days. The dried material is then cut into small pieces.[3]
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Hydrodistillation: The prepared plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[3][6]
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Oil Collection: The collected essential oil is dried over anhydrous sodium sulphate to remove residual water.
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Storage: The dried oil is stored in sealed vials at 4°C until further analysis.[6]
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Purification: cis-Isolimonenol can be further purified from the essential oil mixture using techniques like fractional distillation under reduced pressure or preparative gas chromatography (Prep-GC).
Antimicrobial Susceptibility Testing
Protocol for Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC):
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Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Luria Broth) and adjust the concentration to approximately 1 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard.
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Serial Dilution: Perform serial two-fold dilutions of cis-Isolimonenol in a 96-well microtiter plate containing nutrient broth to achieve a range of final concentrations (e.g., 0.075 to 18.33 µL/mL).
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Inoculation: Add the prepared bacterial or fungal suspension to each well to achieve a final concentration of 10⁷ CFU/mL.
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Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
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Incubation: Incubate the plates at 37°C for 24 hours.
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MIC Determination: The MIC is the lowest concentration of cis-Isolimonenol at which no visible growth (turbidity) of the microorganism is observed. Turbidity can be assessed visually or by measuring the absorbance at 600 nm.
Anti-Inflammatory Assay
Protocol for Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages:
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Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% L-glutamine at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of cis-Isolimonenol for 2 hours.
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.
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Nitrite (B80452) Measurement: Measure the production of nitric oxide by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
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Data Analysis: Compare the nitrite concentrations in the treated wells to the LPS-only control to determine the percentage of NO inhibition. Calculate the IC₅₀ value, which is the concentration of cis-Isolimonenol that inhibits 50% of the NO production.
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Cytotoxicity Control: Simultaneously perform an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity of the compound at the tested concentrations.
Cytotoxicity Assay
Protocol for MTT Assay in MCF-7 and MDA-MB-231 Breast Cancer Cells:
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Cell Culture: Maintain MCF-7 and MDA-MB-231 cells in their respective recommended media (e.g., RPMI-1640 for MCF-7, DMEM for MDA-MB-231), supplemented with 10% fetal bovine serum and antibiotics, in a humidified 5% CO₂ atmosphere at 37°C.
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Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
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Treatment: Treat the cells with a range of concentrations of cis-Isolimonenol (e.g., 5–80 µg/mL) dissolved in the culture medium (with a final DMSO concentration typically <0.1%) and incubate for 72 hours.
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MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 5 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the optical density at 495 nm or 570 nm using a microplate reader.
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IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the untreated control cells. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Visualization
While specific signaling pathways for cis-Isolimonenol are not yet elucidated, a generalized anti-inflammatory mechanism common for many natural products involves the inhibition of the NF-κB pathway. The following diagram illustrates this hypothetical pathway.
